molecular formula C17H28O3 B12527026 acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol CAS No. 664361-65-3

acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol

Cat. No.: B12527026
CAS No.: 664361-65-3
M. Wt: 280.4 g/mol
InChI Key: CRSKLHPPIIUTCZ-UTONKHPSSA-N
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Description

Acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol is a chemical compound known for its unique structure and properties It is a derivative of phenol, substituted with an acetic acid group and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol typically involves the alkylation of phenol followed by acylation. The process begins with the Friedel-Crafts alkylation of phenol using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. This step introduces the branched alkyl chain onto the phenol ring. The resulting product is then subjected to acylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine to introduce the acetic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency. The final product is purified through distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

Acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron donation, affecting enzyme activity and cellular processes. The acetic acid group can undergo ionization, influencing the compound’s solubility and reactivity. The branched alkyl chain can interact with hydrophobic regions of biological membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound, simpler in structure but less versatile in applications.

    2-Methyl-5-[(2R)-6-methylheptan-2-yl]phenol: Lacks the acetic acid group, affecting its reactivity and solubility.

    Acetic acid: Lacks the phenolic and alkyl groups, limiting its biological activity.

Uniqueness

Acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol is unique due to the combination of its functional groups, which confer a range of chemical reactivities and biological activities. The presence of both the acetic acid and phenolic groups allows for diverse interactions with biological targets, making it a compound of significant interest in various research fields.

Properties

CAS No.

664361-65-3

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol

InChI

InChI=1S/C15H24O.C2H4O2/c1-11(2)6-5-7-12(3)14-9-8-13(4)15(16)10-14;1-2(3)4/h8-12,16H,5-7H2,1-4H3;1H3,(H,3,4)/t12-;/m1./s1

InChI Key

CRSKLHPPIIUTCZ-UTONKHPSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](C)CCCC(C)C)O.CC(=O)O

Canonical SMILES

CC1=C(C=C(C=C1)C(C)CCCC(C)C)O.CC(=O)O

Origin of Product

United States

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